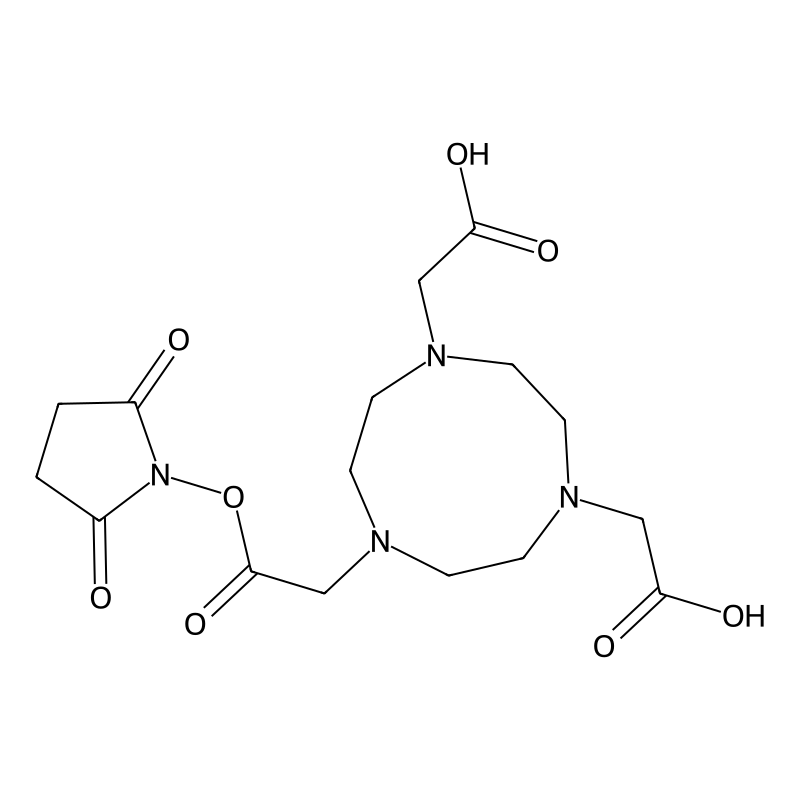

NOTA-NHS ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

NOTA-NHS ester, or N,N',N''-triacetic acid 1,4,7-triazacyclononane-N-hydroxysuccinimide ester, is a derivative of NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid). This compound features a triazacyclononane core with three carboxylic acid groups that provide high affinity for metal ions. The NHS (N-hydroxysuccinimide) moiety enhances its reactivity towards primary amines, making it a valuable tool in bioconjugation and labeling applications. The molecular formula of NOTA-NHS ester is C16H24N4O8, and it has a molecular weight of 392.39 g/mol .

The primary chemical reaction involving NOTA-NHS ester is amidation with primary amines. This reaction occurs under mild conditions and results in the formation of a stable amide bond. The optimal pH for this reaction is between 8.3 and 8.5; at lower pH levels, the amino group is protonated and unreactive, while at higher pH levels, hydrolysis of the NHS ester can occur .

Reaction Mechanism- Activation: The NHS ester activates the carboxylic acid group for nucleophilic attack by an amine.

- Formation of Amide: The nucleophilic amine attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and release of N-hydroxysuccinimide.

NOTA-NHS ester exhibits significant biological activity due to its ability to form stable complexes with metal ions, which is particularly useful in radiolabeling applications. These complexes can be utilized in medical imaging techniques such as positron emission tomography (PET) and single photon emission computed tomography (SPECT). Additionally, its reactivity with amino groups allows for the modification of biomolecules like proteins and peptides, enhancing their functionality for therapeutic applications .

The synthesis of NOTA-NHS ester typically involves the following steps:

- Preparation of NOTA: NOTA can be synthesized from 1,4,7-triazacyclononane by reacting it with acetic anhydride or similar reagents to introduce carboxylic acid groups.

- Formation of NHS Ester: The carboxylic acid groups of NOTA are then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form NOTA-NHS ester.

- Purification: The product is purified through methods such as chromatography to obtain high purity levels suitable for biological applications .

NOTA-NHS ester has various applications across multiple fields:

- Medical Imaging: It is widely used in creating radiopharmaceuticals for PET and SPECT imaging.

- Bioconjugation: The compound serves as a linker for attaching fluorescent labels or drugs to biomolecules.

- Drug Delivery Systems: Researchers are exploring its potential in targeted drug delivery by conjugating therapeutic agents to enhance efficacy and reduce side effects .

- Catalysis: Its ability to form stable metal complexes makes it useful in catalyzing

Interaction studies involving NOTA-NHS ester often focus on its binding affinity with various metal ions and biomolecules. These studies help elucidate its effectiveness in radiolabeling and bioconjugation processes. For example, complexation studies reveal that NOTA derivatives can form stable complexes with isotopes such as Gallium-68 and Copper-64, which are crucial for imaging applications .

Several compounds share structural similarities with NOTA-NHS ester but differ in their functional groups or applications:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| DOTA-NHS Ester | Similar chelating agent with four acetic acid groups | Higher stability with lanthanides |

| EDTA-NHS Ester | Ethylenediaminetetraacetic acid derivative | Used primarily for chelation therapy |

| TETA-NHS Ester | Triethylenetetramine derivative | More effective in certain metal ion bindings |

| Cyclic Dipeptide Derivatives | Various cyclic structures with amine reactivity | Often used in peptide synthesis |

NOTA-NHS ester stands out due to its specific triazacyclononane core structure which provides unique coordination chemistry properties that are particularly advantageous for radiolabeling and targeted drug delivery applications .